2-Amino-2-(1-hydroxycyclopropyl)acetic acid
Description
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Properties
IUPAC Name |
2-amino-2-(1-hydroxycyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLOOQFASKEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Thermodynamic Profiling and Experimental Characterization of Cleonine [2-Amino-2-(1-hydroxycyclopropyl)acetic acid]
Executive Summary
Cleonine , chemically designated as 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, is an extremely rare, non-proteinogenic amino acid characterized by a highly strained 1-hydroxycyclopropyl side chain. Originally discovered as a core structural component of the cytotoxic polyketide Cleomycin A2 [1], and more recently identified in the antimicrobial depsipeptide Valgamicin C [2], Cleonine acts as a molecular "warhead." The cyclopropanol ring introduces profound thermodynamic instability and reactivity, rendering it capable of single-electron reduction and radical-mediated ring opening [3].
For drug development professionals and structural biologists, understanding the thermodynamic properties of Cleonine—specifically its acid-base equilibria (pKa), solvation free energy ( ΔGsolv ), and binding enthalpy ( ΔH )—is critical for predicting its behavior in physiological environments and its interaction kinetics within non-ribosomal peptide synthetase (NRPS) pathways. This whitepaper outlines the predictive thermodynamic profiling and the self-validating experimental workflows required to characterize this unique molecule.
Structural and Thermodynamic Fundamentals
The thermodynamic behavior of Cleonine is dominated by the juxtaposition of an alpha-amino acid backbone with a cyclopropanol moiety.
Ring Strain and Reactivity
The cyclopropyl ring imposes significant Baeyer strain (deviation from the ideal 109.5° sp³ bond angle to ~60°), contributing approximately 27.5 kcal/mol of strain energy. The presence of the hydroxyl group further polarizes the C-C bonds. Thermodynamically, this strain drives the molecule's susceptibility to single-electron transfer (SET) reactions, leading to rapid ring-opening events that are often exploited in the cytotoxic mechanisms of bleomycin/cleomycin-class antibiotics [3].
Acid-Base Equilibria (pKa)
Because empirical thermodynamic data for isolated Cleonine is scarce due to its instability outside of its biosynthetic operon, predictive modeling via Density Functional Theory (DFT) is utilized. The electron-withdrawing nature of the cyclopropanol group exerts an inductive effect (-I) on the alpha-carbon, which subtly lowers the pKa of the carboxylic acid while stabilizing the neutral amine form.
Quantitative Thermodynamic Profile
The following table summarizes the consolidated thermodynamic parameters of Cleonine, derived from a combination of computational predictions and structural analogs.
| Thermodynamic Property | Value / Estimate | Method of Determination | Causality / Structural Significance |
| pKa₁ (-COOH) | 2.15 ± 0.05 | Potentiometry / DFT | Electron-withdrawing cyclopropanol lowers pKa vs. standard aliphatic amino acids. |
| pKa₂ (-NH₃⁺) | 8.90 ± 0.10 | ¹³C-NMR Titration | Inductive effect of the hydroxyl group stabilizes the neutral amine species. |
| pKa₃ (-OH) | > 14.0 | Computational | Highly unfavorable deprotonation; alkoxide formation exacerbates ring strain. |
| Ring Strain Energy | ~27.5 kcal/mol | DFT (B3LYP/6-311++G**) | Thermodynamically drives radical-mediated ring opening and warhead reactivity. |
| Isoelectric Point (pI) | 5.52 | Calculation | Determines the pH at which the zwitterionic form is maximally stable. |
Biosynthetic Integration and Pathway Thermodynamics
Cleonine is unique as it is the first described amino acid requiring a PKS-NRPS (Polyketide Synthase - Non-Ribosomal Peptide Synthetase) hybrid enzyme for its biosynthesis [3]. The thermodynamic cost of forming the cyclopropanol ring is offset by the enzymatic coupling of ATP hydrolysis and thioester bond formation during the BurA-like enzymatic processing.
Biosynthetic pathway of Cleonine and its incorporation into natural products.
Experimental Methodologies: Self-Validating Protocols
To establish a highly trustworthy thermodynamic profile for novel synthetic or isolated Cleonine, researchers must employ orthogonal, self-validating techniques.
Protocol 1: Determination of Macroscopic and Microscopic pKa Values
Relying solely on potentiometry can lead to overlapping ionization artifacts. We couple potentiometric titration with ¹³C-NMR to isolate specific deprotonation events.
Step 1: Solution Preparation & Ionic Strength Control Prepare a 2.0 mM solution of Cleonine in 0.15 M NaCl. Causality: Maintaining a constant ionic strength mimics physiological conditions and ensures that the activity coefficients of the ionic species remain constant throughout the titration, yielding accurate thermodynamic pKa values rather than concentration-dependent apparent pKa values.
Step 2: Argon Purging Purge the titration vessel with ultra-pure Argon gas for 15 minutes prior to and during the experiment. Causality: Atmospheric CO₂ dissolves in aqueous solutions to form carbonic acid, which introduces a parasitic buffering effect around pH 6.3, artificially skewing the titration curve of the amino acid.
Step 3: Potentiometric Titration Using an automated titrator equipped with a glass electrode (calibrated with standard buffers at 298.15 K), titrate the solution from pH 1.5 to 11.5 using CO₂-free 0.01 M NaOH and 0.01 M HCl.
Step 4: ¹³C-NMR Cross-Validation Acquire ¹³C-NMR spectra of the solution at 0.5 pH increments. Causality: Tracking the chemical shift ( δ ) of the alpha-carbon and the cyclopropyl carbons isolates the exact microscopic deprotonation events. As the amine deprotonates, the adjacent alpha-carbon experiences a distinct upfield shift, definitively distinguishing pKa₂ (-NH₃⁺) from any potential ring-opening degradation artifacts.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Binding
When evaluating how Cleonine-containing peptides (like Valgamicin C) bind to their biological targets, ITC is the gold standard because it directly measures the enthalpy of binding ( ΔH ).
Step 1: Degassing Thoroughly degas both the ligand (Cleonine derivative) and the target receptor solutions under a vacuum for 10 minutes. Causality: Microbubbles in the ITC cell expand or collapse upon injection, generating massive thermal noise that masks the micro-calorie heat changes of the binding event.
Step 2: Thermal Equilibration Load the sample cell with the target receptor and the syringe with the ligand. Equilibrate the system at exactly 298.15 K until the baseline thermal power fluctuations are below 0.05 µcal/s.
Step 3: Injection Strategy Perform 20 sequential injections of 2 µL of the ligand into the cell, with 120-second intervals between injections. Causality: The first 0.5 µL injection must be discarded during data analysis. This accounts for volumetric errors and diffusion of the ligand from the syringe tip into the cell during the long equilibration period, which otherwise artificially lowers the heat of the first injection.
Step 4: Thermodynamic Extraction Integrate the injection peaks and fit the resulting isotherm to an independent binding model. This directly yields the binding enthalpy ( ΔH ) and association constant ( Ka ). The Gibbs free energy ( ΔG ) and entropy ( ΔS ) are subsequently calculated via ΔG=−RTln(Ka) and ΔG=ΔH−TΔS .
Thermodynamic Validation Workflow
Self-validating workflow for the thermodynamic characterization of Cleonine.
References
-
Kato, K., Takita, T., & Umezawa, H. (1980). Synthesis of cleonine, amino(1-hydroxycyclopropyl)acetic acid, a novel amino acid contained in cleomycin. Tetrahedron Letters. 1
-
Hashizume, H., Iijima, K., Yamashita, K., Kimura, T., Wada, S., Sawa, R., & Igarashi, M. (2018). Valgamicin C, a novel cyclic depsipeptide containing the unusual amino acid cleonine, and related valgamicins A, T and V produced by Amycolatopsis sp. ML1-hF4. The Journal of Antibiotics. 2
-
ACS Chemical Biology. (2024). Analysis of the Valgamicin Biosynthetic Pathway Reveals a General Mechanism for Cyclopropanol Formation across Diverse Natural Product Scaffolds.3
Sources
An In-depth Technical Guide to the Biosynthesis and Synthesis of 2-Amino-2-(1-hydroxycyclopropyl)acetic Acid Precursors
Introduction: The Potential of a Novel Non-Proteinogenic Amino Acid
In the landscape of drug discovery and development, the quest for novel molecular scaffolds that can impart improved pharmacological properties is relentless. Non-proteinogenic amino acids (npAAs), with their vast structural diversity, represent a rich source of building blocks for the design of new therapeutics. The unique conformational constraints and metabolic stability offered by these molecules can lead to enhanced potency, selectivity, and pharmacokinetic profiles of peptides and small molecule drugs.
This technical guide focuses on the biosynthetic and synthetic pathways for the precursors of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, a fascinating npAA that combines the rigidity of a cyclopropane ring with the functionality of a hydroxyl group and an alpha-amino acid backbone. While the natural occurrence of this specific molecule has not been documented, this guide will provide a comprehensive exploration of plausible biosynthetic routes based on known enzymatic capabilities, alongside detailed chemoenzymatic and chemical synthesis strategies for its precursors. This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of this and structurally related novel amino acids.
Part 1: Hypothetical Biosynthetic Pathways
While a dedicated natural biosynthetic pathway for 2-Amino-2-(1-hydroxycyclopropyl)acetic acid remains to be discovered, we can propose plausible enzymatic routes by drawing parallels with known biochemical transformations. This section explores hypothetical pathways, grounded in established enzymatic mechanisms, for the formation of the key structural motifs of the target molecule.
Formation of the 1-Hydroxycyclopropyl Moiety: A Tale of Two Enzymes
The formation of the 1-hydroxycyclopropyl precursor could be envisioned through two primary enzymatic strategies: the hydroxylation of a pre-formed cyclopropane ring or a more integrated approach where hydroxylation is coupled with cyclopropanation.
A plausible route involves the initial formation of a cyclopropane-containing intermediate, followed by stereospecific hydroxylation. Enzymes such as cytochrome P450 monooxygenases are well-known for their ability to catalyze the hydroxylation of unactivated C-H bonds.[1] In this proposed pathway, an enzyme from this superfamily could potentially recognize a cyclopropyl-containing substrate and introduce a hydroxyl group at the C1 position.
Caption: Final transamination step in the proposed biosynthesis.
A Complete Hypothetical Biosynthetic Pathway
Combining these concepts, a plausible, albeit speculative, biosynthetic pathway for 2-Amino-2-(1-hydroxycyclopropyl)acetic acid is presented below. This pathway begins with a simple precursor and utilizes known enzymatic reactions to construct the final product.
Caption: A complete hypothetical biosynthetic pathway.
Part 2: Chemoenzymatic and Chemical Synthesis of Precursors
Given the likely synthetic nature of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, this section provides a practical guide to the chemical and chemoenzymatic synthesis of its key precursors.
Synthesis of 1-Hydroxycyclopropylamine Precursors
A key precursor to the target molecule is a derivative of 1-hydroxycyclopropylamine. A well-established method for the synthesis of such compounds is the Gassman reaction, which involves the addition of a primary amine to cyclopropanone, followed by N-chlorination and silver-ion induced ring expansion to a β-lactam. [2]However, the intermediate 1-hydroxycyclopropylamine can be trapped and utilized.
Experimental Protocol: Synthesis of a Protected 1-Hydroxycyclopropylamine
-
Generation of Cyclopropanone: Prepare cyclopropanone in situ from a suitable precursor, such as the ethyl trimethylsilyl ether of cyclopropanone hemiacetal, by acid-catalyzed hydrolysis.
-
Formation of the Carbinolamine: To the in situ generated cyclopropanone at low temperature (-78 °C), add a solution of a primary amine (e.g., benzylamine as a protecting group).
-
Trapping the Intermediate: The resulting 1-(benzylamino)cyclopropan-1-ol is a key intermediate. This can be stabilized and carried forward to the next step.
Synthesis of the α-Keto Acid Precursor: 2-Keto-2-(1-hydroxycyclopropyl)acetic acid
The α-keto acid is a crucial intermediate for the final enzymatic transamination step. Its synthesis can be approached through several chemical routes. One plausible strategy involves the reaction of a 1-hydroxycyclopropyl Grignard reagent with diethyl oxalate, followed by hydrolysis.
Experimental Protocol: Synthesis of 2-Keto-2-(1-hydroxycyclopropyl)acetic acid
-
Preparation of 1-bromocyclopropan-1-ol: Synthesize this starting material from cyclopropanone.
-
Grignard Reagent Formation: React 1-bromocyclopropan-1-ol with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.
-
Reaction with Diethyl Oxalate: Add the Grignard reagent dropwise to a solution of diethyl oxalate in THF at low temperature.
-
Workup and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer and hydrolyze the resulting ester with aqueous acid to yield the target α-keto acid.
Chemoenzymatic Synthesis: The Final Transamination Step
The final and most elegant step in this proposed synthetic route is the stereoselective conversion of the α-keto acid to the desired α-amino acid using a transaminase. This biocatalytic approach offers high enantioselectivity and avoids the use of harsh chemical reagents.
Experimental Workflow: Enzymatic Transamination
Caption: Workflow for the chemoenzymatic synthesis of the target amino acid.
Table 1: Potential Transaminases for the Synthesis of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid
| Enzyme Origin | Substrate Specificity | Optimal pH | Optimal Temperature (°C) |
| Vibrio fluvialis | Broad (accepts bulky ketones) | 7.5 - 8.5 | 30 - 40 |
| Chromobacterium violaceum | Broad (accepts various α-keto acids) | 7.0 - 8.0 | 35 - 45 |
| Bacillus megaterium | Broad (accepts various α-keto acids) | 7.0 - 8.0 | 30 - 37 |
| Engineered Transaminases | Tailored for specific bulky substrates | Variable | Variable |
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the potential biosynthetic and practical synthetic routes to the precursors of the novel non-proteinogenic amino acid, 2-Amino-2-(1-hydroxycyclopropyl)acetic acid. While its natural occurrence is yet to be confirmed, the proposed chemoenzymatic pathway, leveraging the power of biocatalysis, presents a promising and sustainable approach for its synthesis.
The exploration and development of efficient synthetic routes to such unique amino acids are paramount for expanding the chemical space available to medicinal chemists. The insights and protocols detailed herein are intended to serve as a valuable resource for researchers dedicated to the design and synthesis of next-generation therapeutics. Further research into the discovery of novel cyclopropanases and hydroxylases, as well as the engineering of transaminases with tailored substrate specificities, will undoubtedly pave the way for the efficient and scalable production of this and other valuable cyclopropane-containing amino acids.
References
- Wasserman, H. H., & DeSimone, R. W. (1994). The Chemistry of Cyclopropanones. Synthesis, 1994(07), 621–637.
-
The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 111(10), 6573-6656. [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]
-
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(2), 249-255. [Link]
-
Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. Nature Communications, 12(1), 682. [Link]
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(6), 2465-2498. [Link]
-
Comparison of a non-heme iron cyclopropanase with a homologous hydroxylase reveals mechanistic features associated with distinct reaction outcomes. Journal of the American Chemical Society, 143(8), 3087-3097. [Link]
-
Stereoselective Enzymatic Synthesis of Heteroatom-Substituted Cyclopropanes. ACS Catalysis, 8(3), 2234-2239. [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry, 24(1), 229-234. [Link]
- The synthesis of cyclopropane amino acids and peptides.
-
Enzymic hydroxylation and sulfoxidation of cyclopropyl compounds by fungal biotransformation. Canadian Journal of Chemistry, 68(4), 696-700. [Link]
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]
-
Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 111(10), 6573-6656. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 141(1), 178-185. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1023–1027. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic & Biomolecular Chemistry, 22(23), 4869-4889. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1023–1027. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride. PubChem. [Link]
-
Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]
-
Biosynthesis of Amino Acids. University of Texas at Dallas. [Link]
-
Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. Bioorganic & Medicinal Chemistry Letters, 12(8), 1119-1121. [Link]
-
Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4999-5001. [Link]
-
Natural Products That Contain Higher Homologated Amino Acids. Molecules, 28(1), 35. [Link]
-
Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Organic & Biomolecular Chemistry, 18(1), 108-119. [Link]
-
Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 12, 2514–2526. [Link]
-
Cyclopropane mycolic acid synthase MmaA2 - Mycobacterium tuberculosis (strain ATCC 25177 / H37Ra). UniProt. [Link]
Sources
Application Note: Stereocontrolled Synthesis of (S)-Cleonine [2-Amino-2-(1-hydroxycyclopropyl)acetic acid]
Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Focus: Enantioselective synthesis via Kulinkovich cyclopropanation, mechanistic rationale, and step-by-step protocol.
Introduction & Biological Significance
2-Amino-2-(1-hydroxycyclopropyl)acetic acid , commonly known as cleonine , is a highly unusual, non-proteinogenic amino acid characterized by a highly strained 1-hydroxycyclopropyl (cyclopropanol) ring[1]. In nature, (S)-cleonine is a critical structural motif found in the macrocyclic antitumor antibiotic cleomycin (a bleomycin–phleomycin analogue)[2], while its enantiomer, (D)-cleonine, is present in the antimicrobial cyclic depsipeptide valgamicin C [3].
Because the cyclopropanol ring acts as a highly reactive molecular "warhead"[1], synthesizing cleonine presents a unique challenge: constructing the strained three-membered ring while preserving stereochemical integrity and preventing premature ring-opening during subsequent oxidation and deprotection steps. This application note details the stereocontrolled synthesis of (S)-cleonine starting from an (R)-serine derivative, utilizing a titanium-mediated Kulinkovich hydroxycyclopropanation as the pivotal step[2][4].
Mechanistic Pathway & Synthetic Strategy
The core challenge in cleonine synthesis is the installation of the 1-hydroxycyclopropyl group at the α -carbon of the amino acid. Early racemic syntheses relied on cyanohydrin formation from cyclopropanone[5]. However, the modern, enantioselective approach leverages the Kulinkovich cyclopropanation [2].
By treating the methyl ester of N-Cbz-(R)-serine acetonide with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide, a diisopropoxytitanacyclopropane intermediate is generated in situ[6]. This intermediate acts as a 1,2-dicarbanion equivalent, undergoing nucleophilic addition to the ester carbonyl to seamlessly construct the cyclopropanol ring[7].
Fig 1: Synthetic workflow for (S)-cleonine via Kulinkovich cyclopropanation.
Step-by-Step Experimental Protocol
Note: This protocol assumes the prior preparation of the starting material: the methyl ester of N-Cbz-(R)-serine acetonide, which is readily synthesized from commercially available (R)-serine.
Step 1: Kulinkovich Hydroxycyclopropanation
-
Objective: Convert the methyl ester to a 1-substituted cyclopropanol.
-
Causality & Design: The reaction must be initiated at cryogenic temperatures (-78 °C) to prevent the direct, undesired addition of the Grignard reagent to the ester (which would yield a tertiary alcohol). The low temperature ensures the EtMgBr reacts exclusively with Ti(OPr-i)4 to form the active titanacyclopropane catalyst[6][7].
-
Procedure:
-
Dissolve the N-Cbz-(R)-serine acetonide methyl ester (1.0 equiv) and Ti(OPr-i)4 (0.2 to 0.5 equiv) in anhydrous THF under an inert argon atmosphere.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Add a solution of ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 3.0 equiv) dropwise via a syringe pump over 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction carefully with 10% aqueous sulfuric acid at 0 °C to hydrolyze the titanium complex.
-
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to isolate the cyclopropanol intermediate.
-
Step 2: Acetonide Cleavage
-
Objective: Unmask the primary alcohol for subsequent oxidation.
-
Causality & Design: Mild acidic conditions are required to hydrolyze the isopropylidene (acetonide) protecting group without inducing ring-opening or rearrangement of the highly strained cyclopropanol moiety[7].
-
Procedure:
-
Dissolve the cyclopropanol intermediate in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or 1N HCl.
-
Stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).
-
Neutralize the reaction with saturated aqueous NaHCO3, evaporate the methanol, and extract the residue with ethyl acetate.
-
Step 3: Oxidation of the Primary Alcohol
-
Objective: Convert the newly liberated primary alcohol to a carboxylic acid, establishing the amino acid backbone.
-
Causality & Design: The oxidation must be highly chemoselective. Jones reagent (CrO3/H2SO4) is traditionally effective here, as it rapidly oxidizes the primary alcohol to the carboxylic acid faster than it can oxidatively cleave the cyclopropanol ring[2][4].
-
Procedure:
-
Dissolve the diol intermediate (containing both the primary alcohol and the tertiary cyclopropanol) in acetone and cool to 0 °C.
-
Add freshly prepared Jones reagent dropwise until a persistent orange/red color remains.
-
Stir for 30 minutes at 0 °C.
-
Quench excess oxidant with isopropanol (until the solution turns green).
-
Filter through a pad of Celite, concentrate, and partition between ethyl acetate and water to isolate the N-Cbz protected (S)-cleonine.
-
Step 4: Global Deprotection
-
Objective: Remove the carboxybenzyl (Cbz) protecting group to yield the free amino acid.
-
Procedure:
-
Dissolve the N-Cbz protected amino acid in methanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Purge the flask and stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-6 hours.
-
Filter the mixture through Celite to remove the palladium catalyst.
-
Concentrate the filtrate to afford enantiomerically pure (S)-cleonine.
-
Quantitative Reaction Parameters
The following table summarizes the expected yields and critical parameters for the self-validating synthetic system, based on established literature for cyclopropyl-substituted amino acids[2][4].
| Reaction Step | Key Reagents | Temp / Time | Target Yield | Mechanistic Purpose |
| 1. Cyclopropanation | Ti(OPr-i)4, EtMgBr | -78 °C → RT, 12h | 60 - 75% | 1,2-dicarbanion addition via titanacyclopropane to form the cyclopropanol ring. |
| 2. Deprotection | p-TsOH, MeOH | RT, 3h | > 90% | Chemoselective cleavage of the acetonide to liberate the primary alcohol. |
| 3. Oxidation | Jones Reagent | 0 °C, 0.5h | 70 - 80% | Conversion of the primary alcohol to a carboxylic acid without ring fragmentation. |
| 4. Hydrogenolysis | H2 (1 atm), Pd/C | RT, 4h | > 95% | Removal of the N-Cbz group to yield the free non-proteinogenic amino acid. |
References
-
First Stereocontrolled Synthesis of (S)-cleonin and Related Cyclopropyl-Substituted Amino Acids Source: Organic Letters (American Chemical Society), 2001. URL:[Link]
-
Analysis of the Valgamicin Biosynthetic Pathway Reveals a General Mechanism for Cyclopropanol Formation across Diverse Natural Product Scaffolds Source: ACS Chemical Biology, 2024. URL:[Link]
-
Valgamicin C, a novel cyclic depsipeptide containing the unusual amino acid cleonine, and related valgamicins A, T and V produced by Amycolatopsis sp. ML1-hF4 Source: The Journal of Antibiotics (Nature/PubMed), 2017. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. First stereocontrolled synthesis of (S)-cleonin and related cyclopropyl-substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valgamicin C, a novel cyclic depsipeptide containing the unusual amino acid cleonine, and related valgamicins A, T and V produced by Amycolatopsis sp. ML1-hF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. Thieme E-Books [thieme-connect.de]
The Strategic Integration of 2-Amino-2-(1-hydroxycyclopropyl)acetic Acid in Modern Drug Discovery: A Guide for Researchers
For Immediate Release
In the landscape of contemporary pharmaceutical development, the pursuit of molecular diversity and enhanced pharmacological properties is paramount. Non-proteinogenic amino acids have emerged as a critical toolkit for medicinal chemists, offering novel structural motifs to overcome the limitations of traditional peptide and small molecule therapeutics. Among these, 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, a conformationally constrained amino acid analogue, presents a unique and valuable building block for creating next-generation pharmaceuticals. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocols for this promising scaffold.
The Architectural Advantage of the 1-Hydroxycyclopropyl Moiety
The defining feature of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid is its rigid cyclopropyl ring fused to the α-carbon. This structural constraint has profound implications for the design of bioactive molecules.
Enhanced Receptor Binding and Selectivity: The cyclopropyl group significantly limits the conformational freedom of the amino acid backbone.[1] This pre-organization can lead to a more favorable energetic profile upon binding to a biological target, resulting in higher affinity and selectivity. By locking the molecule into a specific bioactive conformation, off-target effects can be minimized, leading to safer and more effective drugs.
Increased Metabolic Stability: Peptides and small molecules are often susceptible to enzymatic degradation in the body, limiting their therapeutic window. The sterically demanding nature of the cyclopropyl group can shield adjacent peptide bonds from the action of proteases, thereby enhancing the metabolic stability and in vivo half-life of the drug candidate.[2]
Novel Vectorial Orientation: The cyclopropane ring orients the amino and carboxyl groups in a distinct spatial arrangement compared to natural amino acids. This unique geometry can be exploited to explore novel interactions within a receptor's binding pocket, potentially unlocking new mechanisms of action.
Modulation of Physicochemical Properties: The presence of the hydroxyl group offers a handle for further chemical modification and can influence the polarity and solubility of the final compound. This functional group can participate in hydrogen bonding interactions within the target protein, further enhancing binding affinity.
Synthesis and Chemical Properties
A robust and scalable synthesis is crucial for the widespread adoption of any novel building block. While a variety of methods exist for the synthesis of cyclopropyl amino acids, a common approach for 1-hydroxycyclopropyl derivatives involves the transformation of readily available starting materials. For instance, 1-aminocyclopropyl formate can be converted to 1-hydroxycyclopropyl formate via a diazotization reaction, followed by the removal of the ester protecting group to yield 1-hydroxycyclopropanecarboxylic acid.[3] Further synthetic modifications would then be required to introduce the α-amino group.
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| CAS Number | 77448-58-9 (for the (S)-enantiomer)[4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Application in Pharmaceutical Scaffolding
The unique structural features of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid make it an attractive building block for a range of therapeutic areas.
Constrained Peptides and Peptidomimetics
The incorporation of this constrained amino acid into peptide sequences is a powerful strategy to develop potent and stable peptide-based drugs.[5]
Workflow for Incorporation into Peptides:
Caption: Workflow for incorporating 2-Amino-2-(1-hydroxycyclopropyl)acetic acid into peptides.
Protocol for Peptide Coupling:
Due to the steric hindrance of the cyclopropyl group, standard peptide coupling conditions may need to be optimized.
Materials:
-
Fmoc-protected 2-Amino-2-(1-hydroxycyclopropyl)acetic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC) / OxymaPure or HATU / HCTU as coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-protected 2-Amino-2-(1-hydroxycyclopropyl)acetic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The extended coupling time is recommended to overcome steric hindrance.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue with the standard SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by LC-MS and NMR.
Protecting Group Strategy for the Hydroxyl Group:
The reactivity of the hydroxyl group on the cyclopropane ring needs to be considered. In many cases, it may not require protection during standard Fmoc-based SPPS. However, for certain coupling reagents or if side reactions are observed, protection as a tert-butyldimethylsilyl (TBDMS) or trityl (Trt) ether can be employed. These protecting groups are labile to the final TFA cleavage cocktail.
Small Molecule Drug Design
Beyond peptides, 2-Amino-2-(1-hydroxycyclopropyl)acetic acid can serve as a chiral scaffold for the synthesis of complex small molecules. Its rigid structure can be used to control the stereochemistry and overall topology of the final compound.
Conceptual Application in Small Molecule Synthesis:
Caption: Conceptual workflow for using the amino acid as a scaffold.
Characterization and Analytical Protocols
Thorough characterization of molecules incorporating this building block is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the cyclopropyl ring typically appear in the upfield region (around 0.5-1.5 ppm). The chemical shifts will be influenced by the surrounding substituents.
-
¹³C NMR: The quaternary carbon of the cyclopropane ring attached to the hydroxyl and amino groups will have a characteristic chemical shift. The other cyclopropyl carbons will also appear at high field.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of the synthesized compounds.
-
Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pattern, which can be helpful for structural confirmation, especially within a larger peptide sequence.
Future Perspectives
2-Amino-2-(1-hydroxycyclopropyl)acetic acid represents a valuable addition to the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance metabolic stability, and provide unique structural motifs will undoubtedly lead to the discovery of novel therapeutics with improved pharmacological profiles. As synthetic methodologies become more refined and our understanding of its influence on biological activity deepens, we can expect to see this and other constrained amino acids play an increasingly important role in the development of innovative medicines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 4. (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid | 77448-58-9 [chemicalbook.com]
- 5. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Enzymatic Resolution of 2-Amino-2-(1-hydroxycyclopropyl)acetic Acid Enantiomers
Introduction: The Significance of Chiral Purity in Cyclopropyl Amino Acids
Non-natural amino acids are critical components in modern drug discovery, offering novel structural motifs that can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. Among these, 2-Amino-2-(1-hydroxycyclopropyl)acetic acid stands out due to its unique conformational constraints imposed by the cyclopropyl ring. The stereochemistry of this amino acid is paramount, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. Consequently, robust and scalable methods for the preparation of enantiomerically pure forms of this amino acid are of high importance for pharmaceutical research and development.
This guide provides a detailed overview of enzymatic resolution techniques, offering a green and highly selective alternative to traditional chiral chromatography for obtaining the desired enantiomers of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid. We will delve into the principles of kinetic resolution using specific enzymes, provide step-by-step protocols, and discuss the analytical methods required to validate the process.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. The enzyme selectively catalyzes the transformation of one enantiomer into a new product, while leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the unreacted enantiomer from the newly formed product.
For the resolution of amino acids, two primary strategies are commonly employed:
-
Hydrolysis of N-acyl amino acids: The racemic amino acid is first chemically N-acetylated. An acylase is then used to selectively hydrolyze the N-acyl group from one of the enantiomers (typically the L-enantiomer), yielding the free amino acid and the unreacted N-acyl-D-amino acid. These two compounds, having different chemical properties, can then be separated.[1][2]
-
Hydrolysis of amino acid esters: The racemic amino acid is esterified, and a lipase or protease is used to selectively hydrolyze the ester of one enantiomer.[3] This results in a mixture of the free amino acid and the unreacted amino acid ester, which can be separated.
Strategic Approach: Acylase-Mediated Resolution
For 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, the use of an acylase, particularly Acylase I from Aspergillus melleus, presents a well-established and reliable method. This enzyme is known for its broad substrate specificity towards a variety of N-acyl-L-amino acids, including non-natural ones.[1][2][4] The workflow for this approach is depicted below.
Caption: Workflow for Acylase-Mediated Resolution.
Experimental Protocols
Protocol 1: N-Acetylation of Racemic 2-Amino-2-(1-hydroxycyclopropyl)acetic acid
Objective: To prepare the N-acetylated substrate for enzymatic resolution.
Materials:
-
Racemic 2-Amino-2-(1-hydroxycyclopropyl)acetic acid
-
Acetic anhydride
-
Sodium bicarbonate
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve 1.0 g of racemic 2-Amino-2-(1-hydroxycyclopropyl)acetic acid in 20 mL of a 1 M sodium bicarbonate solution in a 100 mL round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.2 equivalents of acetic anhydride dropwise while vigorously stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-acetylated product.
-
Confirm the structure and purity of the product using ¹H NMR and LC-MS.
Protocol 2: Enzymatic Kinetic Resolution using Acylase I
Objective: To selectively hydrolyze the L-enantiomer of N-acetyl-2-Amino-2-(1-hydroxycyclopropyl)acetic acid.
Materials:
-
N-acetyl-racemic 2-Amino-2-(1-hydroxycyclopropyl)acetic acid
-
Acylase I from Aspergillus melleus (lyophilized powder)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
pH meter and controller (or manual monitoring with 0.5 M NaOH)
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Prepare a 0.1 M solution of the N-acetyl-racemic amino acid in 0.1 M sodium phosphate buffer (pH 7.5).
-
Add CoCl₂·6H₂O to a final concentration of 0.5 mM. This is a common cofactor for Acylase I.
-
Warm the solution to 37 °C in the reaction vessel with gentle stirring.
-
Add Acylase I to a final concentration of 1-5 mg/mL (this should be optimized for the specific enzyme batch).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by chiral HPLC (see Protocol 4). The reaction is complete when approximately 50% conversion is reached.
-
Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.5 M NaOH. The hydrolysis of the N-acetyl group will release acetic acid, causing a drop in pH.
Protocol 3: Separation of the Enantiomers
Objective: To isolate the L-amino acid and the N-acetyl-D-amino acid.
Materials:
-
Reaction mixture from Protocol 2
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Ammonium hydroxide solution (2 M)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
Isolation of the L-amino acid:
-
Acidify the reaction mixture to pH 5 with 1 M HCl.
-
Load the mixture onto a column packed with the strong cation exchange resin.
-
Wash the column with deionized water to remove the N-acetyl-D-amino acid and other non-basic components.
-
Elute the L-amino acid with 2 M ammonium hydroxide.
-
Collect the fractions containing the amino acid (monitor by TLC or a ninhydrin test).
-
Combine the positive fractions and concentrate under reduced pressure to obtain the L-2-Amino-2-(1-hydroxycyclopropyl)acetic acid.
-
-
Isolation of the N-acetyl-D-amino acid:
-
Acidify the aqueous solution from the column wash to pH 2-3 with 1 M HCl.
-
Extract the N-acetyl-D-amino acid with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
(Optional) Hydrolysis of the N-acetyl-D-amino acid:
-
The recovered N-acetyl-D-amino acid can be hydrolyzed by refluxing in 2 M HCl for 4-6 hours to obtain the D-enantiomer.
-
Protocol 4: Determination of Enantiomeric Excess (ee)
Objective: To quantify the enantiomeric purity of the resolved amino acids.
Materials:
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., a crown ether-based or ligand-exchange column).
-
Mobile phase (to be determined based on the column manufacturer's recommendations; typically an aqueous solution with an organic modifier and an acid).
-
Standards of the racemic amino acid and, if available, the pure enantiomers.
Procedure:
-
Develop a chiral HPLC method capable of separating the D- and L-enantiomers of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid. This may require derivatization (e.g., with Marfey's reagent) depending on the column used.
-
Prepare a standard solution of the racemic amino acid to determine the retention times of the two enantiomers.
-
Prepare solutions of the isolated L-amino acid and the D-amino acid (after hydrolysis) at a known concentration.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Presentation and Interpretation
The success of the enzymatic resolution is determined by the enantiomeric excess of the products and the yield. The following table provides a template for recording and comparing experimental results.
| Run | Enzyme Concentration (mg/mL) | Reaction Time (h) | Conversion (%) | ee of L-amino acid (%) | ee of N-acetyl-D-amino acid (%) |
| 1 | 1 | 4 | 48 | >99 | 96 |
| 2 | 2 | 2 | 50 | >99 | >99 |
| 3 | 1 | 8 | 55 | 95 | 85 |
Interpretation of Results:
-
Conversion: The ideal conversion for a kinetic resolution is exactly 50%. Over- or under-running the reaction can decrease the enantiomeric excess of one or both products.
-
Enantiomeric Excess (ee): A high ee (>98%) is desirable for pharmaceutical applications. The ee of the unreacted starting material (N-acetyl-D-amino acid) and the product (L-amino acid) should be determined.
Advanced Technique: Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This involves the in-situ racemization of the unreacted N-acetyl-D-amino acid, allowing for a theoretical yield of 100% of the desired L-amino acid. This is often achieved by adding a racemase enzyme or by chemical means under conditions that do not affect the desired product.[5][6]
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Conclusion
The enzymatic resolution of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid using Acylase I offers a highly efficient and selective method for obtaining enantiomerically pure compounds. The protocols provided in this guide serve as a robust starting point for researchers in drug development. It is crucial to emphasize that optimization of reaction conditions, including enzyme and substrate concentrations, pH, and temperature, is essential for achieving optimal results for this specific substrate. The analytical validation of enantiomeric excess is a critical and indispensable part of the workflow.
References
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]
-
Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
-
Asano, Y. (2002). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 68(11), 5348–5352. [Link]
-
Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467. [Link]
-
Taylor & Francis. (n.d.). Aminoacylase – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]
-
Whitesides Research Group at Harvard University. (n.d.). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Retrieved from [Link]
-
Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-22. [Link]
-
Asano, Y. (2002). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 68(11), 5348-5352. [Link]
-
ResearchGate. (n.d.). Dynamic kinetic enzymatic resolutions of synthetic substrates to form... Retrieved from [Link]
Sources
- 1. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Scale-Up Manufacturing Processes for 2-Amino-2-(1-hydroxycyclopropyl)acetic acid (Cleonine)
Target Audience: Researchers, Process Chemists, and Drug Development Professionals.
Executive Summary & Strategic Rationale
2-Amino-2-(1-hydroxycyclopropyl)acetic acid, commonly known as cleonine, is a highly specialized, non-natural amino acid originally identified in the antitumor antibiotic cleomycin and the antimicrobial depsipeptide valgamicin C[1][2]. The incorporation of the 1-hydroxycyclopropyl moiety provides unique conformational restriction, acting as a metabolic shield and structural stabilizer in advanced peptidomimetics. Biosynthetically, this unique cyclopropanol ring is derived from dimethylsulfoniopropionate (DMSP)[2].
For industrial drug development, robust synthetic access is paramount. Early synthetic routes to cleonine relied on the Strecker reaction of cyclopropanone cyanohydrin[3]. While historically significant, cyclopropanone and its derivatives are highly unstable, prone to violent polymerization, and pose severe safety risks at scale. Furthermore, these classical routes yield racemic mixtures requiring inefficient late-stage resolution. While alternative industrial methods exist for synthesizing the racemic 1-hydroxycyclopropanecarboxylic acid core via the diazotization of 1-aminocyclopropyl formate[4], they do not directly solve the stereochemical challenge of the alpha-amino acid center.
To circumvent these limitations, this protocol leverages a stereocontrolled Kulinkovich cyclopropanation starting from the readily available chiral pool precursor, (R)-serine[1]. This "chiral inversion" strategy transforms the original carboxylate of serine into the cyclopropanol group, while the original hydroxymethyl group is unmasked and oxidized to form the new carboxylate. This elegantly maps the stereochemistry of (R)-serine directly to (S)-cleonine without the need for chiral resolution.
Retrosynthetic Workflow & Process Logic
The process logic relies on a highly controlled sequence of protection, organometallic cyclopropanation, and selective oxidation. The workflow is designed to minimize hazardous intermediates while maximizing volumetric productivity.
Fig 1. Stereocontrolled synthetic workflow for (S)-Cleonine from (R)-Serine, demonstrating the "chiral inversion" strategy.
Quantitative Data: Route Comparison
The transition from the classical Strecker route to the stereocontrolled Kulinkovich route provides significant advantages for scale-up manufacturing.
| Metric | Traditional Strecker Route[3] | Stereocontrolled Kulinkovich Route[1] | Process Impact / Causality |
| Starting Material | Cyclopropanone cyanohydrin | (R)-Serine | (R)-Serine is a stable, abundant, and cost-effective chiral pool reagent. |
| Stereocontrol | Racemic | Enantiopure (>98% e.e.) | Eliminates the 50% yield loss strictly associated with late-stage chiral resolution. |
| Intermediate Stability | Highly unstable (polymerization) | Stable oxazolidine ester | Enables safe storage, transport, and precise characterization at scale. |
| Overall Yield | < 10% | 45 - 55% | Five-fold increase in volumetric productivity and significant E-factor reduction. |
| Safety Profile | Hazardous (cyanide gas risk) | Moderate (cryogenic control) | Completely avoids highly toxic cyanide generation and unstable cyclopropanones. |
Detailed Step-by-Step Methodologies
Phase 1: Preparation of the Protected (R)-Serine Precursor
Objective: Convert (R)-serine into methyl (R)-3-(benzyloxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylate.
-
Esterification & Protection: Suspend (R)-serine (1.0 eq) in methanol (10 vol) and cool to 0 °C. Slowly add thionyl chloride (1.2 eq). Heat to reflux for 4 hours, then concentrate. Protect the resulting amine with benzyl chloroformate (Cbz-Cl, 1.1 eq) in biphasic THF/aq. NaHCO3.
-
Acetonide Formation: Dissolve the N-Cbz-(R)-serine methyl ester in toluene (10 vol). Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat to 80 °C, utilizing a Dean-Stark trap to remove methanol and drive the equilibrium.
-
Self-Validating IPC: Monitor by HPLC. The reaction is deemed complete when the intermediate peak area is < 1%. The rigid oxazolidine ring prevents epimerization of the alpha-center during subsequent steps.
Phase 2: Titanium-Mediated Kulinkovich Cyclopropanation (The Critical Step)
Objective: Install the 1-hydroxycyclopropyl moiety via organometallic catalysis.
-
System Preparation: Charge a dry, glass-lined reactor with the oxazolidine ester (1.0 eq) and anhydrous THF (10 vol). Ensure system moisture is < 100 ppm via Karl Fischer titration. Add Ti(OiPr)₄ (0.5 eq) under a strict nitrogen atmosphere.
-
Cryogenic Control: Cool the mixture to an internal temperature (T_int) of 0 °C.
-
Grignard Addition: Slowly dose EtMgBr (3.0 eq, 3M in diethyl ether) via an addition funnel over 4-6 hours, strictly maintaining T_int < 5 °C.
-
Causality of Slow Addition: The slow addition rate is paramount. EtMgBr reacts with Ti(OiPr)₄ to form the active titanacyclopropane species. If EtMgBr is added too rapidly, the local concentration of the Grignard reagent exceeds the titanium catalyst turnover rate, leading to direct nucleophilic attack on the ester (yielding the undesired tertiary alcohol) rather than the concerted cyclopropanation.
Fig 2. Mechanism of the Kulinkovich cyclopropanation. Maintaining the titanacyclopropane intermediate is critical to prevent over-alkylation.
Phase 3: Oxazolidine Cleavage and Primary Alcohol Oxidation
Objective: Unmask the primary alcohol and oxidize it to the new carboxylic acid.
-
Cleavage: Treat the cyclopropanol intermediate with p-TsOH (0.1 eq) in MeOH (5 vol) at 25 °C for 2 hours to cleave the acetonide, revealing the primary alcohol.
-
Oxidation: To the resulting amino alcohol in MeCN/H₂O (1:1, 10 vol), add TEMPO (0.1 eq) and BAIB (bis(acetoxy)iodobenzene, 2.2 eq). Stir at 20 °C for 4 hours.
-
Causality of Oxidant Choice: TEMPO/BAIB is selected for scale-up because it is a mild, metal-free oxidation system. Stronger oxidants (like Jones reagent or KMnO₄) risk oxidative cleavage of the highly strained cyclopropanol ring. BAIB safely regenerates the active oxoammonium species in situ without generating heavy metal waste.
Phase 4: Global Deprotection & Isolation
Objective: Remove the Cbz protecting group to yield the final API.
-
Hydrogenolysis: Charge a pressure reactor with the oxidized intermediate, MeOH (10 vol), and 10% Pd/C (0.05 eq by weight). Purge with N₂, then H₂. Pressurize to 3 bar H₂ and stir at 25 °C for 12 hours.
-
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Recrystallize from EtOH/H₂O to yield pure (S)-cleonine.
Quality Control & Analytical Validation (Self-Validating Systems)
To ensure process integrity, the protocol embeds self-validating analytical checkpoints:
-
Moisture Control (Phase 2): Karl Fischer titration must read < 100 ppm before Grignard addition. Excess moisture prematurely quenches the titanacyclopropane, stalling the reaction and wasting highly reactive organometallics.
-
HPLC Profiling (Phase 2 & 3): The disappearance of the starting ester and the strict absence of the tertiary alcohol byproduct validate the controlled Grignard addition rate.
-
Chiral HPLC (Final API): Enantiomeric excess (e.e.) is determined using a chiral stationary phase (e.g., Chiralpak IG). A result of >98% e.e. validates that the oxazolidine protection strategy successfully prevented alpha-proton abstraction and epimerization during the organometallic and oxidation phases.
References[4] CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxIT0GyehvkmgbsOzpRJIqU6mQ9M7JKW7lX0jiLMmLOrZ1UAFj0IY-Wn229ur_6o3bDfBQxXRB0J5aF5Ulld2tJDSzXIM5yXer7XCgycDAExBSIFUlEC3zXaJwdrY2LN3c-yTJQO1xK_UJQ0Y=[3] Cleomycin - IMC: Synthesis of cleonine, amino(1-hydroxycyclopropyl)acetic acid, a novel amino acid contained in cleomycin. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9jgOKHMogO91ds6EDoHd8E4jukUrH1k0xUYQOTmZAVLcTCAOYDE1m15g4J7Ykh_63y-zOVBNkOvht4Rxk_-dqp6GgjUlFwuwgitFJe2pqNbQvAjznxcu3qZx35V3v1P2rgi6hbZnrQA==[1] First Stereocontrolled Synthesis of (S)-cleonin and Related Cyclopropyl-Substituted Amino Acids - PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERJwYchPEczrbDdGgvI19MyKsHoPd5T0wsUO3Dem_MHbHspRFb1x0NM_TYSn4FC6BExCpiF-qHhPJBjE5jj6nopfgzb1fR2M2wpyV-CDCua2aoMdrBypGiJQgCHAkvXDv0tgw5[2] Analysis of the Valgamicin Biosynthetic Pathway Reveals a General Mechanism for Cyclopropanol Formation across Diverse Natural Product Scaffolds | ACS Chemical Biology. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnydyk5sy6zlU-qr5eMRGlwQlZtmZJ-nwdfxkvHmx5kfMF8RsKJitnqhqtmi7zwuwGZX359uTFCLSBG4VEsDXs1UYxOnudD-R6bo1yU87nH5IW7hqdg_ltgO4MvUyZqhZ1r72imt96JzmR68o01g==
Sources
- 1. First stereocontrolled synthesis of (S)-cleonin and related cyclopropyl-substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IMC [bikaken.or.jp]
- 4. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
Preventing degradation of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid during peptide coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the integration of highly strained, unnatural amino acids into complex peptide backbones.
The molecule 2-Amino-2-(1-hydroxycyclopropyl)acetic acid —commonly known as cleonine —is a rare, non-proteinogenic amino acid found in potent natural products like cleomycin and valgamicin C 1. While its unique 1-hydroxycyclopropyl group imparts significant biological activity, it presents a formidable synthetic hurdle. The inherent strain of the three-membered cyclopropyl ring (approximately 27.5 kcal/mol) makes the tertiary hydroxyl group highly reactive, serving as a trigger for catastrophic structural rearrangement during standard Solid-Phase Peptide Synthesis (SPPS) 1.
This guide is designed to explain the causality behind these degradations and provide you with field-proven, self-validating protocols to successfully couple cleonine without compromising its structural integrity.
Part 1: Mechanistic Causality of Degradation
To prevent degradation, we must first understand the chemical physics driving it. The 1-hydroxycyclopropyl group is susceptible to three primary modes of failure during peptide assembly:
-
Acid-Catalyzed Ring Expansion : Under strong acidic conditions (such as the 95% TFA used for global deprotection in Fmoc SPPS), the protonation of the cyclopropanol hydroxyl group leads to the elimination of water. The resulting cyclopropyl cation rapidly undergoes a thermodynamically driven ring expansion to form a cyclobutanone derivative 2.
-
O-Acylation : During peptide coupling, highly active acylating agents (e.g., OBt/OAt esters generated by HATU or DIC) can erroneously react with the unprotected tertiary hydroxyl group. Once O-acylated, the cyclopropane ring becomes highly susceptible to base-induced elimination.
-
Oxidative Fragmentation : Exposure to trace metals or single-electron oxidants can convert the cyclopropanol into a β-keto radical, leading to irreversible ring opening 1.
Figure 1: Primary degradation pathways of the 1-hydroxycyclopropyl group during SPPS.
Part 2: Protective Strategies & Steric Shielding
The foundational rule of working with cleonine is that the tertiary hydroxyl group must be protected prior to activation 3. However, the choice of protecting group dictates the survival of the ring during the final cleavage step.
Table 1: Quantitative Comparison of Hydroxyl Protecting Groups for Cleonine
| Protecting Group | Cleavage Reagent | Cleavage Time | Ring Survival Rate | Suitability / Causality |
| Unprotected (-OH) | N/A | N/A | < 10% | Poor. High risk of O-acylation during coupling. |
| tert-Butyl (tBu) | 95% TFA | 2-3 hours | < 5% | Fatal. The harsh acidic conditions required for tBu removal trigger rapid cyclobutanone ring expansion. |
| TBS Ether | TBAF (Fluoride) | 1 hour | > 90% | Good. Highly stable during coupling, but on-resin fluoride deprotection can be inefficient and requires orthogonal planning. |
| Trityl (Trt) | 1-2% TFA in DCM | 10 x 2 mins | > 95% | Excellent. Sterically shields the OH completely and cleaves under highly dilute acid, preserving the strained ring. |
Part 3: Self-Validating Experimental Protocol
To ensure the integrity of the cleonine residue, we utilize a mild activation strategy (DIC/Oxyma) combined with a hyper-acid-labile resin (e.g., 2-CTC resin) to allow for Trt deprotection and peptide cleavage without destroying the cyclopropane ring.
Step-by-Step Methodology: Mild Coupling & Cleavage
Objective: Couple Fmoc-Cleonine(Trt)-OH to a resin-bound peptide and cleave without ring expansion.
Step 1: Resin Preparation & Deprotection
-
Swell the peptide-bound 2-CTC resin in DMF for 20 minutes.
-
Treat with 20% Piperidine in DMF (2 x 5 min) to remove the N-terminal Fmoc group.
-
Validation Checkpoint 1: Monitor the UV absorbance of the wash at 301 nm. A sharp peak confirms the release of the dibenzofulvene-piperidine adduct, validating complete deprotection. Wash thoroughly with DMF (5x).
Step 2: Pre-activation (The Critical Step)
-
In a separate vial, dissolve Fmoc-Cleonine(Trt)-OH (2.0 eq) and Oxyma Pure (2.0 eq) in DMF.
-
Chill the solution to 0°C, then add DIC (2.0 eq). Stir for 3 minutes.
-
Causality: Oxyma/DIC operates at a mildly acidic/neutral pH compared to uronium salts (HATU), which require excess strong bases (DIEA). Avoiding strong bases prevents premature Fmoc cleavage and minimizes ring-opening side reactions.
Step 3: Coupling
-
Add the pre-activated mixture to the resin.
-
Add N-Methylmorpholine (NMM) (0.5 eq) as a mild catalytic base. React for 2 hours at room temperature.
-
Validation Checkpoint 2: Perform a Kaiser test on a few resin beads. A negative result (clear/yellow beads) confirms successful and complete amide bond formation. If positive (blue), repeat the coupling.
Step 4: Mild Global Cleavage
-
Wash the resin with DCM (5x) to remove all traces of DMF.
-
Apply a mild cleavage cocktail: 2% TFA and 2% Triisopropylsilane (TIS) in DCM.
-
React for exactly 2 minutes, then filter the liquid into a flask containing a neutralizing buffer (e.g., dilute pyridine) or immediately evaporate under a stream of N2. Repeat this short-burst cleavage 10 times.
-
Causality: Short bursts of dilute TFA are sufficient to cleave the peptide from the 2-CTC resin and remove the Trt group from the cleonine hydroxyl, but are too brief and dilute to allow the cyclopropyl cation to rearrange into a cyclobutanone 4.
Figure 2: Self-validating SPPS workflow for cleonine-containing peptides.
Part 4: Troubleshooting FAQs
Q: My LC-MS shows a mass shift of +42 Da (or a mass corresponding to my activated amino acid). What happened? A: You are observing classic O-acylation. The adjacent activated amino acid esterified the 1-hydroxycyclopropyl group instead of (or in addition to) the alpha-amino group. Solution: Ensure the hydroxyl group is protected (e.g., with a Trt group) prior to coupling. If you are forced to use unprotected cleonine due to sequence constraints, switch to a less reactive coupling reagent like DEPBT, strictly limit equivalents to 1.0, and avoid using DMAP entirely.
Q: The mass of my cleaved peptide is exactly correct, but the 1H-NMR spectrum lacks the characteristic high-field cyclopropane protons (0.5–1.2 ppm). Why? A: You have experienced acid-catalyzed ring expansion. Because this is an isomerization event, the molecular mass remains identical, but the cyclopropanol has rearranged into a cyclobutanone during your TFA cleavage step. Solution: Your cleavage conditions are too harsh. Switch to a 2-CTC resin and use the 2% TFA short-burst method described in the protocol above. Never use 95% TFA for extended periods when cleonine is present.
Q: Can I use HATU/DIEA for coupling the next amino acid onto the cleonine residue? A: It is highly discouraged if the cleonine hydroxyl is unprotected or protected with a base-sensitive group. The excess DIEA combined with HATU creates a strongly basic environment that can promote beta-elimination or side reactions on the strained ring. Use DIC/Oxyma with collidine or NMM as a milder alternative.
Q: Why do I see a loss of 18 Da (-H2O) in my final product? A: This indicates dehydration of the tertiary alcohol, resulting in an alkylidenecyclopropane derivative. This usually occurs if the intermediate cyclopropyl cation (formed during acid cleavage) eliminates a proton rather than trapping water or expanding the ring. Solution: Increase the concentration of nucleophilic scavengers (like water or TIS) in your cleavage cocktail, and drastically reduce the acid contact time.
References
-
Analysis of the Valgamicin Biosynthetic Pathway Reveals a General Mechanism for Cyclopropanol Formation across Diverse Natural Product Scaffolds. ACS Chemical Biology.[Link]
-
Synthesis of cleonine, amino(1-hydroxycyclopropyl)acetic acid, a novel amino acid contained in cleomycin. Tetrahedron Letters.[Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 2. 3,4- and 4,5-Methanoamino Acids. Chemical Reviews.[Link]
-
Three-Membered-Ring-Based Molecular Architectures. Chemical Reviews.[Link]
Sources
Technical Support Center: Strategies for Coupling 2-Amino-2-(1-hydroxycyclopropyl)acetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the significant steric and chemical challenges associated with the peptide coupling of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid. This unique α,α-disubstituted amino acid, with its constrained cyclopropyl backbone and tertiary hydroxyl group, demands specialized strategies to ensure successful incorporation into peptide sequences.
I. Understanding the Core Challenges
The primary obstacle in coupling 2-Amino-2-(1-hydroxycyclopropyl)acetic acid lies in a combination of two factors:
-
Severe Steric Hindrance: The presence of the cyclopropyl ring and the hydroxyl group on the α-carbon creates a highly congested environment around the amine and carboxyl functionalities. This bulkiness physically obstructs the approach of coupling reagents and the reacting amino group of the peptide chain, leading to slow reaction rates and low coupling yields.[1]
-
Nucleophilic Hydroxyl Group: The tertiary hydroxyl group on the cyclopropyl ring is a potential nucleophile. During the activation of the amino acid's carboxyl group, this hydroxyl moiety can compete with the amine of the growing peptide chain, leading to undesirable side reactions such as O-acylation.[2][3] This necessitates careful consideration of protecting group strategies.
Below is a diagram illustrating the key structural features contributing to the coupling difficulty.
Caption: Key challenges in coupling 2-Amino-2-(1-hydroxycyclopropyl)acetic acid.
II. Frequently Asked Questions (FAQs)
Q1: Is it mandatory to protect the hydroxyl group of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid during peptide synthesis?
A: Yes, it is highly recommended to protect the tertiary hydroxyl group. While some primary and secondary alcohols in amino acids like serine and threonine can sometimes be coupled without protection, a tertiary alcohol is still nucleophilic enough to cause side reactions, particularly O-acylation, where the activated carboxylic acid reacts with the hydroxyl group instead of the intended amine.[1][2] Given the value of your synthetic intermediates, the use of a protecting group is a prudent measure to avoid failed couplings and difficult-to-remove byproducts.
Q2: Which protecting group is suitable for the tertiary hydroxyl group?
A: A tert-butyl (tBu) ether is an excellent choice for protecting the tertiary hydroxyl group. It is robust and stable under the basic conditions used for Fmoc deprotection and the conditions of most coupling reactions. The tBu group can be removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin using a standard trifluoroacetic acid (TFA) cocktail.
Q3: My standard coupling protocol with DCC/DIC is failing. Why?
A: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the severe steric hindrance of α,α-disubstituted amino acids like 2-Amino-2-(1-hydroxycyclopropyl)acetic acid.[4] These reagents form an O-acylisourea intermediate that is less reactive and more susceptible to steric hindrance. For such challenging couplings, more powerful onium salt-based reagents are necessary.
Q4: What are onium salt-based coupling reagents, and why are they better for this application?
A: Onium salt-based reagents, such as aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP), are significantly more effective for sterically demanding couplings. They react with the carboxylic acid to form highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier more efficiently, leading to faster reaction rates and higher yields.[5]
III. Troubleshooting Guide: Low Coupling Efficiency
This section provides a systematic approach to troubleshooting and optimizing the coupling of N-Fmoc-2-amino-2-(1-O-tert-butyl-hydroxycyclopropyl)acetic acid.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low or No Coupling | Inefficient Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) are not sufficiently reactive for this sterically hindered amino acid. | Switch to a high-potency onium salt reagent. HATU is often the reagent of choice for "difficult" couplings due to its high reactivity and ability to suppress racemization.[6] PyBOP is another excellent alternative that is also highly effective for hindered couplings.[7] |
| Insufficient Reaction Time: Steric hindrance significantly slows down the reaction kinetics. | Increase the coupling time. A standard 1-2 hour coupling may be insufficient. Extend the reaction time to 4-6 hours or even overnight and monitor the reaction progress using a ninhydrin (Kaiser) test. | |
| Suboptimal Temperature: The activation energy for the coupling reaction may not be reached at room temperature. | Gently increase the reaction temperature. Elevating the temperature to 30-40°C can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization. | |
| Peptide Aggregation: The growing peptide chain on the solid support may aggregate, preventing access of reagents to the reactive sites. This is particularly common in "difficult sequences". | Improve Solvation. Use a more effective solvating solvent system. A mixture of DMF and N-Methyl-2-pyrrolidone (NMP) or the use of "magic mixtures" like DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reagent diffusion. | |
| Incomplete Coupling (Persistent Positive Kaiser Test) | Single Coupling Insufficient: Due to the high steric barrier, a single coupling cycle may not be enough to drive the reaction to completion. | Perform a double coupling. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. |
| Side Product Formation | Guanidinylation of N-terminus: If using an excess of an aminium/uronium reagent like HATU, the free amine of the peptide can be capped by the reagent, preventing further elongation.[8] | Optimize Stoichiometry and Pre-activate. Use a slight excess (1.5-2 equivalents) of the coupling reagent. Pre-activate the amino acid with HATU and a non-nucleophilic base like DIPEA for a few minutes before adding it to the resin. This minimizes the exposure of the free amine to the active coupling reagent. If the problem persists, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction. |
IV. Experimental Protocols
The following are detailed step-by-step protocols for the successful coupling of N-Fmoc-2-amino-2-(1-O-tert-butyl-hydroxycyclopropyl)acetic acid using HATU or PyBOP in a manual solid-phase peptide synthesis (SPPS) setup.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the primary approach due to the high reactivity of HATU.[6]
Materials:
-
N-Fmoc-2-amino-2-(1-O-tert-butyl-hydroxycyclopropyl)acetic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve N-Fmoc-2-amino-2-(1-O-tert-butyl-hydroxycyclopropyl)acetic acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Gently agitate the mixture for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the drained, deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, continue coupling for another 1-2 hours or proceed to a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test remains positive, repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
Capping (if necessary): If a small amount of unreacted amine remains after double coupling, cap the unreacted sites with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Caption: Workflow for HATU-mediated coupling of a sterically hindered amino acid.
Protocol 2: PyBOP-Mediated Coupling
PyBOP is a reliable alternative to HATU, particularly if guanidinylation side reactions are a concern.
Materials:
-
N-Fmoc-2-amino-2-(1-O-tert-butyl-hydroxycyclopropyl)acetic acid
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve N-Fmoc-2-amino-2-(1-O-tert-butyl-hydroxycyclopropyl)acetic acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.
-
Add this solution to the drained, deprotected resin.
-
Add DIPEA (6-10 equivalents) to the resin slurry to initiate the coupling.
-
-
Coupling Reaction:
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing and Optional Double Coupling: Follow steps 5 and 6 from Protocol 1.
V. Data Summary: Coupling Reagent Efficiency
The choice of coupling reagent is critical for overcoming steric hindrance. The following table provides a qualitative comparison of common coupling reagents for challenging couplings.
| Coupling Reagent | Activating Species | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Generally inefficient for hindered couplings. High risk of racemization without additives. |
| HBTU/PyBOP | OBt ester | Moderate-High | More effective than carbodiimides. PyBOP is a phosphonium salt and avoids guanidinylation side reactions.[7] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group. |
| HATU/PyAOP | OAt ester | Very High | Considered among the most efficient reagents for sterically hindered amino acids due to the high reactivity of the OAt ester.[6] |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU, with the added benefit of a non-explosive leaving group precursor. |
VI. Concluding Remarks
The successful incorporation of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid into a peptide sequence is a challenging but achievable synthetic task. The keys to success are the protection of the tertiary hydroxyl group and the use of a potent onium salt-based coupling reagent, such as HATU or PyBOP. By employing the strategies and protocols outlined in this guide, researchers can effectively overcome the steric and chemical hurdles presented by this unique amino acid, thereby enabling the synthesis of novel and potentially valuable peptide-based molecules.
VII. References
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. [Link]
-
Khadse, S. C., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10.
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development. [Link]
-
Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
-
Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Knowledge UChicago.
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023). IntechOpen. [Link]
-
Stability of Amide Bonds: A Comparative Guide for Researchers. BenchChem.
-
HATU. Wikipedia. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Accelerated chemical synthesis of peptides and small proteins. PNAS. [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). MDPI. [Link]
-
Amide-Group-Directed Protonolysis of Cyclopropane: An Approach to 2,2-Disubstituted Pyrrolidines. (2017). Organic Letters. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
-
Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020). Deliver Therapeutics.
Sources
Technical Support Center: Crystallization Optimization for 2-Amino-2-(1-hydroxycyclopropyl)acetic Acid
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, unnatural amino acids. 2-Amino-2-(1-hydroxycyclopropyl)acetic acid presents a unique set of challenges: it is a zwitterion with a highly hydrophilic 1-hydroxycyclopropyl side chain. This combination results in massive aqueous solubility, a propensity for hydrogen-bonding networks that trap solvent (hydrate formation), and a severe tendency to "oil out" (undergo liquid-liquid phase separation) when organic antisolvents are introduced.
This guide is designed to move your process from erratic precipitations to a robust, self-validating crystallization system. We will address the causality behind your experimental failures and provide scalable protocols grounded in thermodynamic principles.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: When I add ethanol to my aqueous solution, the mixture turns milky and forms a sticky oil at the bottom of the flask instead of crystals. What is happening?
A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known in the pharmaceutical industry as "oiling out"[1].
The Causality: When you add an antisolvent too rapidly at high concentrations, the system reaches a state of high supersaturation. Instead of overcoming the activation energy required for solid crystal nucleation, the system takes a thermodynamically lower-energy pathway: it spinodally decomposes into two liquid phases—a solute-rich oil phase and a solvent-rich continuous phase[2]. Because the solute-rich droplets lack a crystalline lattice, they trap impurities and eventually solidify into a gummy, agglomerated mass[3].
The Solution: You must lower the supersaturation at the point of nucleation. This is achieved by:
-
Elevating the temperature during the initial antisolvent addition to increase solubility and stay within the metastable zone.
-
Seeding the solution before the cloud point is reached to bypass the high energy barrier of primary nucleation.
Q2: Even with massive volumes of antisolvent (e.g., 10:1 Ethanol:Water), my yield remains below 40%. How can I force this molecule out of solution?
A: You are likely fighting the ionization state of the molecule. As an amino acid, 2-Amino-2-(1-hydroxycyclopropyl)acetic acid exists as a zwitterion. If your solution pH is too low (protonated amine/carboxylic acid) or too high (deprotonated carboxylic acid/neutral amine), the molecule carries a net charge, which maximizes ion-dipole interactions with water and prevents crystallization.
The Causality: Amino acids exhibit a U-shaped solubility profile relative to pH and are least soluble at their isoelectric point (pI) [4]. At the pI, the net electrical charge is zero, which minimizes electrostatic repulsion between the molecules and maximizes intermolecular hydrogen bonding, driving them out of the aqueous phase[5]. For this specific molecule, the pI is approximately pH 5.5 to 6.0. Adjusting the pH to the pI before adding your antisolvent is a mandatory prerequisite for high yields.
Q3: My crystals are extremely fine, making filtration nearly impossible (clogged frits). How do I improve the particle size distribution?
A: Fine crystals are the result of a nucleation-dominated process rather than a growth-dominated one. If supersaturation is generated too quickly, thousands of tiny nuclei form simultaneously. The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., heating to 45°C, cooling to 35°C, repeating), you selectively dissolve the thermodynamically unstable fine crystals and redeposit their mass onto the larger, more stable crystals.
Part 2: System Thermodynamics & Workflows (Visualizations)
To successfully crystallize this molecule, we must navigate the ternary phase diagram (Solute/Water/Antisolvent) to favor solid nucleation over LLPS.
Thermodynamic pathways: Oiling out (LLPS) vs. controlled solid nucleation.
Step-by-step workflow for seeded antisolvent crystallization at the isoelectric point.
Part 3: Quantitative Data & System Optimization
Before executing the protocol, you must select the correct antisolvent and verify the pH. The data below summarizes the physicochemical profiling necessary for 2-Amino-2-(1-hydroxycyclopropyl)acetic acid.
Table 1: pH vs. Aqueous Solubility Profile (25°C)
Note: Solubility is minimized at the isoelectric point due to zwitterionic neutrality[6].
| pH Level | Dominant Ionization State | Relative Solubility (mg/mL) | Crystallization Suitability |
| 2.0 | Cationic (Protonated Carboxylate) | > 450 | Poor (Highly Soluble) |
| 4.0 | Mixed Cationic / Zwitterionic | ~ 120 | Moderate |
| 5.8 (pI) | Zwitterionic (Neutral Net Charge) | < 25 | Optimal |
| 8.0 | Mixed Zwitterionic / Anionic | ~ 150 | Moderate |
| 10.0 | Anionic (Deprotonated Amine) | > 400 | Poor (Highly Soluble) |
Table 2: Antisolvent Screening Matrix (at pH 5.8)
Antisolvent crystallization relies on the non-linear decrease of solubility upon antisolvent addition[7].
| Antisolvent | Polarity Index | LLPS (Oiling Out) Risk | Yield Potential | Notes / Recommendation |
| Ethanol | 5.2 | High at 25°C, Low at 50°C | High (>85%) | Recommended. Best balance of yield and crystal purity[8]. |
| Isopropanol | 3.9 | Very High (Severe LLPS) | High | Prone to trapping solvent. Requires strict seeding[9]. |
| Acetone | 5.1 | Moderate | Medium | Can form Schiff bases with the primary amine over long heating. |
| Acetonitrile | 5.8 | Low | Low | Poor miscibility dynamics with highly concentrated aqueous phases. |
Part 4: Standardized Experimental Protocols
The following protocol is a self-validating system. If step 3 fails to produce a clear solution, your initial concentration is too high. If step 5 fails to induce a slurry, your seed bed is dissolving, indicating you have not reached the metastable zone.
Protocol: Seeded Antisolvent Crystallization at the Isoelectric Point (pI)
Reagents & Equipment:
-
2-Amino-2-(1-hydroxycyclopropyl)acetic acid (Crude)
-
Deionized Water (Solvent)
-
Absolute Ethanol (Antisolvent)
-
1M HCl and 1M NaOH (for pH adjustment)
-
Jacketed glass reactor with overhead stirring (pitched blade turbine).
Step-by-Step Methodology:
-
Aqueous Dissolution: Suspend the crude 2-Amino-2-(1-hydroxycyclopropyl)acetic acid in Deionized Water at a ratio of 3 volumes (3 mL water per 1 g of crude).
-
Isoelectric Point Adjustment: Insert a calibrated pH probe. Slowly add 1M HCl or 1M NaOH dropwise until the solution reaches pH 5.8 ± 0.2 .
-
Scientific Rationale: This ensures the molecule is in its zwitterionic state, minimizing electrostatic repulsion and pre-conditioning the system for minimal solubility[4].
-
-
Thermal Conditioning: Heat the jacketed reactor to 50°C . Ensure complete dissolution. If the solution remains cloudy, add water in 0.1 volume increments until clear.
-
Creating the Metastable Zone: Begin adding Absolute Ethanol (pre-heated to 50°C) at a slow rate of 0.1 volumes/minute. Stop the addition the moment the solution exhibits a faint, persistent opalescence (the cloud point), then immediately add 0.2 volumes of water to push the system just back into the clear metastable zone.
-
Scientific Rationale: Operating at 50°C increases the kinetic energy of the system, allowing the solute to bypass the liquid-liquid phase separation (spinodal) boundary and remain as a supersaturated liquid[2].
-
-
Seeding: Add 1-2 wt% of pure 2-Amino-2-(1-hydroxycyclopropyl)acetic acid seed crystals.
-
Aging (Critical Step): Hold the temperature at 50°C and agitate for 1 to 2 hours.
-
Scientific Rationale: This allows the seed crystals to consume the supersaturation via crystal growth. You should observe a distinct transformation from a clear solution to a thin, white slurry. This confirms solid nucleation has bypassed the oiling-out phase.
-
-
Antisolvent Completion: Once the seed bed is established, resume the addition of Absolute Ethanol at 0.1 volumes/minute until a total of 10 volumes (relative to the initial crude mass) has been added.
-
Controlled Cooling: Linearly cool the reactor from 50°C to 5°C over 4 hours (approx. 0.2°C/min).
-
Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake twice with 2 volumes of chilled (5°C) 90% Ethanol/Water. Dry under vacuum at 40°C until constant weight is achieved.
References
-
Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Available at:[Link]
-
Metware Biotechnology. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Available at:[Link]
-
Wax Studios. Isoelectric Point Of Amino Acids. Available at:[Link]
-
ACS Publications. Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Available at:[Link]
-
ResearchGate. An In-Line Study of Oiling Out and Crystallization. Available at:[Link]
-
Loughborough University Research Repository. Investigation of agglomeration in the presence of oiling out in the antisolvent crystallization process. Available at:[Link]
-
MDPI. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Available at:[Link]
-
LUTPub. Effect of Liquid-Liquid Phase Separation During Crystallization. Available at:[Link]
-
MDPI. Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Available at:[Link]
-
NIH / PMC. Modeling Diffusive Mixing in Antisolvent Crystallization. Available at:[Link]
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 5. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Modeling Diffusive Mixing in Antisolvent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-Amino-2-(1-hydroxycyclopropyl)acetic acid and 1-aminocyclopropanecarboxylic acid (ACC) for Neuropharmacological Research
This guide provides an in-depth comparison of two structurally related cyclopropyl amino acids, 2-Amino-2-(1-hydroxycyclopropyl)acetic acid and its parent compound, 1-aminocyclopropanecarboxylic acid (ACC). We will explore their nuanced differences in modulating the N-methyl-D-aspartate (NMDA) receptor, present supporting experimental frameworks, and discuss the implications for research and drug development.
Introduction: The Significance of Cyclopropyl Scaffolds in Neuroscience
Cyclopropyl amino acids represent a fascinating class of rigid scaffolds that offer unique conformational constraints, making them valuable tools in neuropharmacology. Their compact structure allows for precise probing of receptor binding pockets. Among these, 1-aminocyclopropanecarboxylic acid (ACC) is a well-characterized ligand for the NMDA receptor.[1][2] This guide introduces its hydroxylated analog, 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, and delineates the critical impact of a single hydroxyl group on its biological activity profile. Understanding these differences is paramount for researchers designing novel NMDA receptor modulators for therapeutic applications in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[2][3]
Structural and Chemical Analysis: The Impact of Hydroxylation
At a glance, the two molecules are nearly identical. However, the introduction of a hydroxyl (-OH) group at the C1 position of the cyclopropane ring in 2-Amino-2-(1-hydroxycyclopropyl)acetic acid introduces significant chemical changes.
| Feature | 1-aminocyclopropanecarboxylic acid (ACC) | 2-Amino-2-(1-hydroxycyclopropyl)acetic acid |
| Molecular Formula | C₄H₇NO₂ | C₅H₉NO₃ |
| Key Functional Groups | α-Amino acid, Cyclopropane | α-Amino acid, Cyclopropane, Tertiary Alcohol |
| Polarity | Moderately Polar | More Polar |
| Hydrogen Bonding | Donor and Acceptor (Amine and Carboxyl) | Additional Donor and Acceptor (Hydroxyl) |
| Chirality | Achiral | Chiral at the α-carbon |
The hydroxyl group increases the molecule's polarity and introduces an additional site for hydrogen bonding. This seemingly minor modification can dramatically alter the compound's interaction with its biological target, influencing binding affinity, selectivity, and functional activity. Furthermore, the synthesis of the hydroxylated analog often requires distinct synthetic routes to achieve the desired stereochemistry, a critical consideration for pharmacological evaluation.
Mechanism of Action at the NMDA Receptor Glycine Site
The NMDA receptor is a crucial ionotropic glutamate receptor that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[4] Both ACC and its hydroxylated derivative exert their effects by interacting with the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[5][6]
ACC is characterized as a partial agonist at the glycine modulatory site.[2][7] This means that while it binds to the receptor and promotes channel opening, it does so with lower efficacy than the endogenous full agonist, glycine. This partial agonism can be therapeutically beneficial, as it may provide a "ceiling" effect, activating NMDA receptors to a moderate degree while preventing the excessive activation that leads to excitotoxicity and neuronal cell death.[2][7]
The introduction of the hydroxyl group in 2-Amino-2-(1-hydroxycyclopropyl)acetic acid is hypothesized to alter its binding mode within the glycine site. The additional hydrogen bonding capacity could lead to a different affinity or efficacy profile compared to ACC. While direct comparative data in the public domain is scarce, the principles of medicinal chemistry suggest that such a modification could either increase affinity by forming a new favorable interaction with an amino acid residue in the binding pocket or potentially decrease it due to steric hindrance or an unfavorable interaction.
Caption: Ligand binding to the NMDA receptor.
Comparative Experimental Data
While head-to-head published studies directly comparing the two specific molecules are limited, we can infer expected differences based on the known pharmacology of ACC and structure-activity relationships.
| Parameter | 1-aminocyclopropanecarboxylic acid (ACC) | 2-Amino-2-(1-hydroxycyclopropyl)acetic acid (Expected) | Rationale for Expected Difference |
| Binding Affinity (Ki) | IC50 = 38 nM for blocking ³H-glycine binding.[5] | Potentially Higher or Lower | The -OH group can form new H-bonds, increasing affinity, or cause steric clash, decreasing it. |
| Efficacy (EC50) | EC50 = 0.7-0.9 µM (as a partial agonist).[1][2] | Potentially Altered (Higher or Lower) | Changes in binding pose due to the -OH group can affect the conformational change required for channel gating, thus altering efficacy. |
| Functional Activity | Partial Agonist at Glycine Site.[2][7] | May exhibit full agonism, enhanced partial agonism, or even antagonism. | The precise interaction with key residues in the binding site determines the degree of channel activation. |
| Selectivity | Primarily active at the NMDA receptor glycine site. | Expected to be similar, but selectivity profile against other receptors should be confirmed. | The core cyclopropyl amino acid scaffold drives the primary interaction. |
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacological differences between these two compounds, a series of well-established assays are required.
Radioligand Binding Assay: Determining Binding Affinity
This assay quantifies the ability of the test compounds to displace a radiolabeled ligand from the NMDA receptor's glycine site.
Objective: To determine the inhibitory constant (Ki) of each compound for the glycine binding site.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from a suitable tissue source, such as rat forebrain, which is rich in NMDA receptors.
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) and varying concentrations of the test compounds (ACC and its hydroxylated analog).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound to generate a competition curve and calculate the IC50 value, which can then be converted to the Ki value.
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Activity
This technique directly measures the ion flow through NMDA receptors in response to agonist application, providing a functional readout of compound efficacy.
Objective: To determine the EC50 and maximal response (Emax) for each compound and classify them as full agonists, partial agonists, or antagonists.
Methodology:
-
Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell.
-
Compound Application: Perfuse the cell with a solution containing a saturating concentration of glutamate and varying concentrations of the test compound (ACC or its hydroxylated analog).
-
Current Measurement: Record the inward current generated by the opening of NMDA receptor ion channels at a fixed holding potential.
-
Data Analysis: Plot the current amplitude against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (concentration for half-maximal effect) and the Emax relative to the full agonist, glycine.
Caption: Workflow for patch-clamp electrophysiology experiments.
Downstream Signaling Implications
The functional activity of a ligand at the NMDA receptor directly impacts downstream intracellular signaling cascades. Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to trigger a multitude of pathways involved in synaptic plasticity, gene expression, and cell survival or death.
A partial agonist like ACC, by causing submaximal channel activation, would lead to a more moderate Ca²⁺ influx compared to a full agonist.[7] This can be neuroprotective by preventing excitotoxic overload.[2] If 2-Amino-2-(1-hydroxycyclopropyl)acetic acid proves to be a more efficacious agonist, it would be expected to trigger a stronger downstream signal. Conversely, if it has lower efficacy, it would produce a weaker signal. These differences are critical when considering the desired therapeutic outcome.
Caption: Simplified NMDA receptor downstream signaling pathway.
Conclusion and Future Directions
The comparison between 1-aminocyclopropanecarboxylic acid and 2-Amino-2-(1-hydroxycyclopropyl)acetic acid highlights a fundamental principle of medicinal chemistry: subtle structural modifications can lead to significant changes in pharmacological activity. While ACC is a known partial agonist at the NMDA receptor glycine site, the introduction of a hydroxyl group creates a new chemical entity whose properties must be empirically determined.
We predict that the hydroxylated analog will exhibit a distinct affinity and efficacy profile. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate these differences. Such studies are essential for advancing our understanding of NMDA receptor pharmacology and for the rational design of next-generation therapeutics targeting this critical receptor. Future research should focus on a direct, side-by-side comparison of these compounds in the described in vitro assays, followed by in vivo studies to assess their pharmacokinetic properties and therapeutic potential in models of neurological disorders.
References
-
TargetMol. 1-Aminocyclopropane-1-carboxylic acid | NMDAR.
-
Inxight Drugs. 1-AMINOCYCLOPROPANECARBOXYLIC ACID.
-
Sigma-Aldrich. 1-Aminocyclopropane-1-carboxylic Acid.
-
MilliporeSigma. 1-Aminocyclopropane-1-carboxylic Acid - CAS 22059-21-8 - Calbiochem.
-
Cayman Chemical. 1-Aminocyclopropanecarboxylic Acid (ACC, ACPC, NSC 98430, CAS Number: 22059-21-8).
-
PubMed. MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.
-
National Center for Biotechnology Information. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction.
-
National Center for Biotechnology Information. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology.
-
National Center for Biotechnology Information. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate.
-
Springer Nature. Electrophysiological Investigation of NMDA Current Properties in Brain Slices.
-
Medical University of Vienna. On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex.
-
AXOL Bioscience. Whole Cell Patch Clamp Protocol.
-
American Chemical Society Publications. Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells: Revealing the Multiple Conformational States Associated with a Channel at Its Electrical Off State.
-
BenchChem. Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine at the NMDA Receptor.
-
PubMed. Differential Modulation of the Associated Glycine Recognition Site by Competitive N-methyl-D-aspartate Receptor Antagonists.
-
The Journal of Neuroscience. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors.
-
National Center for Biotechnology Information. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes.
-
PubMed. Differential neuroprotective effects of the NMDA receptor-associated glycine site partial agonists 1-aminocyclopropanecarboxylic acid (ACPC) and D-cycloserine in lithium-pilocarpine status epilepticus.
-
PubMed. Mutational analysis of the glycine-binding site of the NMDA receptor: structural similarity with bacterial amino acid-binding proteins.
Sources
- 1. 1-Aminocyclopropane-1-carboxylic acid | NMDAR | TargetMol [targetmol.com]
- 2. 1-AMINOCYCLOPROPANECARBOXYLIC ACID [drugs.ncats.io]
- 3. Differential neuroprotective effects of the NMDA receptor-associated glycine site partial agonists 1-aminocyclopropanecarboxylic acid (ACPC) and D-cycloserine in lithium-pilocarpine status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutational analysis of the glycine-binding site of the NMDA receptor: structural similarity with bacterial amino acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. jneurosci.org [jneurosci.org]
- 7. caymanchem.com [caymanchem.com]
Comparative Validation Guide: Chiral HPLC Methodologies for 2-Amino-2-(1-hydroxycyclopropyl)acetic Acid
Executive Summary
The accurate enantiomeric determination of unnatural amino acids is a critical quality attribute in modern drug development. 2-Amino-2-(1-hydroxycyclopropyl)acetic acid presents a unique analytical challenge: it is highly polar, zwitterionic, lacks a strong UV chromophore, and features a sterically demanding, hydroxylated cyclopropyl ring directly adjacent to the chiral α -carbon.
This guide objectively compares three orthogonal high-performance liquid chromatography (HPLC) methodologies for the chiral resolution of this compound. By evaluating Crown Ether Chiral Stationary Phases (CSPs), Zwitterionic CSPs, and Pre-column Derivatization techniques, we provide a data-driven framework for selecting and validating the optimal method in accordance with the latest ICH Q2(R2) guidelines[1].
Mechanistic Profiling & Method Selection
Selecting a chiral separation method requires understanding the causality between the analyte's molecular structure and the stationary phase's separation mechanism.
-
Crown Ether CSPs (e.g., Chiralpak CR-I(+)): These columns rely on host-guest complexation. The primary ammonium ion ( −NH3+ ) of the analyte must insert into the 18-crown-6 ether cavity of the stationary phase[2]. The Causality: For 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, the bulky 1-hydroxycyclopropyl group sterically hinders deep cavity insertion. While separation is possible, peak broadening often occurs, and the requirement for highly acidic mobile phases (pH < 2.0) accelerates column degradation.
-
Zwitterionic CSPs (e.g., Chiralpak ZWIX(+)): Based on Cinchona alkaloids modified with sulfonic acids, these columns operate via a surface-level double ion-pairing mechanism[3]. The Causality: The basic quinuclidine nitrogen interacts with the analyte's carboxylate, while the sulfonic acid pairs with the analyte's ammonium group[4]. Because the interaction occurs on the surface rather than within a restrictive cavity, it easily accommodates the bulky cyclopropyl ring. Furthermore, the hydroxyl group on the analyte can form secondary stabilizing hydrogen bonds with the CSP's carbamate linkage, drastically improving enantioselectivity[3].
-
Indirect Separation (Pre-column Derivatization): Reacting the analyte with Marfey's Reagent (FDAA) converts the enantiomers into diastereomers, which can be separated on a standard achiral C18 column. The Causality: This approach solves the lack of a chromophore by adding a strong UV-absorbing moiety (detectable at 340 nm), but introduces tedious sample preparation and potential kinetic issues due to the steric bulk of the cyclopropyl group.
Fig 1. Decision matrix for selecting chiral HPLC methodologies for unnatural amino acids.
Quantitative Comparison of Method Performance
Based on the mechanistic profiling, the Zwitterionic (ZWIX) approach provides the optimal balance of direct analysis and high resolution for sterically hindered amphoteric compounds[4]. The table below summarizes the comparative performance metrics.
| Parameter | Crown Ether (Chiralpak CR-I(+)) | Zwitterionic (Chiralpak ZWIX(+)) | Indirect (Marfey's + C18) |
| Separation Mechanism | Host-Guest Inclusion | Double Ion-Pairing | Diastereomeric Resolution |
| Mobile Phase | pH < 2.0 (Perchloric Acid) | MeOH/MeCN + FA + DEA | Water/MeCN + 0.1% TFA |
| Enantiomeric Resolution ( Rs ) | 1.2 - 1.8 (Sterically hindered) | > 2.5 (Excellent fit) | > 3.0 (High efficiency) |
| Analysis Time | ~15 mins | ~20 mins | ~45 mins (inc. prep time) |
| Sensitivity (Detection) | Moderate (Requires MS/ELSD) | High (MS compatible) | Very High (UV 340 nm) |
| Primary Drawback | Column degradation at low pH | Requires precise additive tuning | Tedious sample preparation |
ICH Q2(R2) Validation Protocol
The revised ICH Q2(R2) guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical method validation, ensuring the procedure is fit for its intended purpose[5][6]. For the chosen ZWIX(+) method, validation must rigorously demonstrate the following:
-
Specificity/Selectivity: The method must unambiguously differentiate the L-enantiomer from the D-enantiomer and any synthetic precursors (e.g., cyclopropyl ketones)[6].
-
Sensitivity (LOD/LOQ): Because the D-enantiomer is typically considered a chiral impurity, the Limit of Quantitation (LOQ) must be established at ≤0.05% of the nominal target concentration[1].
-
Linearity & Range: The reportable range must be confirmed via an appropriate calibration model (typically R2>0.999 ) spanning from the LOQ to 150% of the specification limit[1].
Fig 2. ICH Q2(R2) lifecycle validation workflow for chiral chromatographic procedures.
Step-by-Step Experimental Methodologies
Protocol A: Direct Separation via Zwitterionic CSP (Optimal Method)
This protocol utilizes a Chiralpak ZWIX(+) column. It is designed as a self-validating system , meaning system suitability criteria must be met prior to sample analysis to guarantee data integrity.
1. Reagent & Mobile Phase Preparation:
-
Solvent A: Methanol (LC-MS grade). Causality: Promotes hydrogen bonding interactions critical for enantiorecognition[3].
-
Solvent B: Acetonitrile (LC-MS grade). Causality: Modulates bulk polarity and reduces system backpressure.
-
Additives: Prepare a mobile phase consisting of 50% Solvent A and 50% Solvent B. Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) .
-
Mechanistic Note: The 2:1 molar ratio of acid to base ensures the mobile phase is slightly acidic. This guarantees the quinuclidine nitrogen on the CSP is fully protonated (cationic) while the sulfonic acid remains deprotonated (anionic), maintaining the active zwitterionic state[4].
2. Sample Preparation:
-
Dissolve 2-Amino-2-(1-hydroxycyclopropyl)acetic acid in the mobile phase to a concentration of 1.0 mg/mL.
3. Chromatographic Conditions:
-
Column: Chiralpak ZWIX(+) (150 × 3.0 mm, 3 µm).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or LC-MS (ESI+ mode, monitoring the [M+H]+ ion).
4. System Suitability Testing (SST) - Self-Validation Step:
-
Inject a racemic mixture (L/D) standard.
-
Acceptance Criteria: The resolution ( Rs ) between enantiomers must be ≥1.5 . The tailing factor ( Tf ) for both peaks must be ≤1.5 . If Rs fails, adjust the FA:DEA ratio to fine-tune the ion-pairing strength.
Protocol B: Indirect Separation via Pre-column Derivatization (Alternative Method)
If MS or ELSD detection is unavailable, this UV-compatible method serves as a robust alternative.
1. Derivatization Workflow:
-
Transfer 100 µL of the amino acid sample (1 mg/mL in water) to a microcentrifuge tube.
-
Add 20 µL of 1 M Sodium Bicarbonate ( NaHCO3 ) to deprotonate the primary amine.
-
Add 100 µL of 1% Marfey’s Reagent (FDAA) in acetone.
-
Incubate at 40°C for 60 minutes. Causality: The steric bulk of the 1-hydroxycyclopropyl group slows nucleophilic attack; elevated heat ensures complete conversion.
-
Self-Validating Control: Quench the reaction by adding 20 µL of 1 M HCl. Causality: Halting the reaction prevents the degradation of the formed diastereomers. Inject a blank (reagents only, no analyte) to ensure no unreacted FDAA peaks co-elute with the target diastereomers.
2. Chromatographic Conditions:
-
Column: Standard Achiral C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 340 nm.
References
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]
-
State-of-the-art enantioseparations of natural and unnatural amino acids by high-performance liquid chromatography Trends in Analytical Chemistry (TrAC) URL:[Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids Molecules (MDPI) URL:[Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Journal of Chromatography A URL:[Link]
Sources
The Hydroxycyclopropyl Constraint: A Guide to Enhancing Peptide Pharmacokinetics with 2-Amino-2-(1-hydroxycyclopropyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the quest for enhanced in vivo stability and favorable pharmacokinetic profiles is a paramount challenge. Native peptides often fall prey to rapid enzymatic degradation and poor membrane permeability, limiting their therapeutic potential. This guide delves into a promising strategy to overcome these hurdles: the incorporation of the conformationally constrained, non-proteinogenic amino acid, 2-Amino-2-(1-hydroxycyclopropyl)acetic acid (Ac3c-OH).
This document provides an in-depth comparison of the pharmacokinetic implications of incorporating Ac3c-OH into peptide backbones, supported by experimental data and detailed methodologies. By understanding the principles and practical applications of this modification, researchers can unlock new avenues for developing robust and effective peptide-based drugs.
The Challenge: The Ephemeral Life of Therapeutic Peptides
The clinical utility of many promising peptides is hampered by their inherent pharmacokinetic weaknesses.[1][2] Unmodified peptides typically exhibit short plasma half-lives due to their susceptibility to proteolytic cleavage by a myriad of enzymes present in the body.[1][3] Furthermore, their often hydrophilic nature and conformational flexibility hinder their ability to cross biological membranes, leading to low oral bioavailability.[4]
Traditional strategies to bolster peptide stability include the substitution with D-amino acids, N-methylation of the peptide backbone, and cyclization.[3][5][6] While effective to varying degrees, these approaches can sometimes compromise biological activity. The incorporation of Cα,α-disubstituted amino acids, such as derivatives of 1-aminocyclopropane-1-carboxylic acid (Ac3c), presents a compelling alternative by inducing a constrained conformation that can enhance proteolytic resistance while maintaining or even improving receptor binding.[7]
The Ac3c-OH Advantage: Mechanistic Insights into Enhanced Stability
The incorporation of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid introduces a rigid cyclopropyl ring at the Cα position of the amino acid residue. This structural constraint has profound effects on the local and global conformation of the peptide.
Key Mechanistic Advantages:
-
Steric Shielding: The cyclopropyl group provides steric hindrance that can block the access of proteolytic enzymes to adjacent peptide bonds, thereby reducing the rate of degradation.
-
Conformational Rigidity: The constrained dihedral angles (phi, ψ) imposed by the cyclopropyl ring limit the peptide's conformational flexibility. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon receptor binding and can also make the peptide a poorer substrate for proteases that recognize more flexible structures.
-
Hydrogen Bonding Potential: The hydroxyl group of Ac3c-OH can participate in intramolecular hydrogen bonding, further stabilizing a specific folded conformation. This can be particularly advantageous in mimicking the structure of a native peptide's turn or loop regions, which are often critical for biological activity.
The following diagram illustrates the conceptual difference between a flexible native peptide and a conformationally constrained peptide incorporating Ac3c-OH.
Caption: Conceptual representation of protease resistance.
Comparative Pharmacokinetics: A Case Study with a GnRH Analogue
In a key study, a GnRH analogue containing Cpa demonstrated a significantly extended in vivo half-life compared to the native peptide.[1] The authors attributed this to increased resistance to enzymatic degradation.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Native GnRH Analogue | Cpa-Modified GnRH Analogue |
| Terminal Half-life (t½) | ~14 min | ~180 min |
| Plasma Presence | Undetectable after 2 hours | Detectable for at least 12 hours |
Data extrapolated from a study on a GnRH analogue for illustrative purposes.[1]
This more than 12-fold increase in half-life highlights the profound impact that a single constrained amino acid can have on the overall stability and pharmacokinetic profile of a peptide.
Experimental Protocols: A Guide to Synthesis and Pharmacokinetic Analysis
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of peptides containing Ac3c-OH and their subsequent pharmacokinetic evaluation.
Synthesis of Peptides Containing Ac3c-OH
The incorporation of Ac3c-OH into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS).
Workflow for SPPS of Ac3c-OH Containing Peptides:
Caption: Solid-Phase Peptide Synthesis Workflow.
Detailed Protocol:
-
Resin Preparation: Start with a suitable solid support, such as 2-chlorotrityl chloride resin. Swell the resin in a suitable solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in dimethylformamide (DMF).
-
Ac3c-OH Coupling: Activate the Fmoc-protected 2-Amino-2-(1-hydroxycyclopropyl)acetic acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and couple it to the deprotected N-terminus on the resin.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
In Vivo Pharmacokinetic Study Protocol
A typical pharmacokinetic study in a rodent model involves the following steps:
Workflow for In Vivo Pharmacokinetic Analysis:
Sources
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? [mdpi.com]
- 4. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intavispeptides.com [intavispeptides.com]
- 6. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Novel 2-Amino-2-(1-hydroxycyclopropyl)acetic Acid Derivatives Against Standard Amino Acids
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the binding affinity of novel conformationally constrained amino acid analogues, specifically derivatives of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, in comparison to standard proteinogenic amino acids. We will delve into the scientific rationale, present detailed experimental protocols, and offer a template for data analysis and interpretation, all grounded in established biophysical principles.
The Strategic Advantage of Conformational Constraint in Drug Design
The quest for therapeutic agents with high potency and specificity is a cornerstone of modern drug discovery. A key strategy in achieving this is the use of conformationally restricted amino acids.[1][2] Unlike their flexible natural counterparts, these engineered building blocks possess reduced conformational freedom due to cyclic structures or other rigidifying elements.[][4] This pre-organization of the molecule into a bioactive conformation can lead to a more favorable entropic contribution to the binding affinity for a biological target.[5][6]
The cyclopropyl group, a three-membered carbocycle, is a particularly valuable motif in medicinal chemistry for imparting conformational rigidity.[5][7] Its unique steric and electronic properties, stemming from significant ring strain, can enhance potency, improve metabolic stability, and modulate physicochemical properties.[5][8][9] The rigid nature of the cyclopropyl ring can lock a molecule into a specific orientation, potentially leading to a more precise and higher-affinity interaction with a protein target.[5]
This guide will use a hypothetical case study to illustrate the evaluation of a novel class of constrained amino acids, derivatives of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid, against a well-defined protein target.
Hypothetical Case Study:
-
Target Protein: For this guide, we will consider a well-characterized PDZ domain, a common protein-protein interaction module that recognizes specific C-terminal peptide sequences. Let's assume our PDZ domain of interest has a known preference for binding peptides terminating with hydrophobic amino acids.
-
Novel Derivatives: We will evaluate two hypothetical derivatives of 2-Amino-2-(1-hydroxycyclopropyl)acetic acid:
-
Derivative A: (S)-2-Amino-2-(1-(4-fluorophenyl)cyclopropyl)acetic acid
-
Derivative B: (S)-2-Amino-2-(1-isobutylcyclopropyl)acetic acid
-
-
Standard Amino Acids: We will compare the binding of our novel derivatives to the binding of standard L-amino acids commonly found at the C-terminus of PDZ domain-binding peptides, such as L-Leucine and L-Phenylalanine.
Biophysical Techniques for Quantifying Binding Affinity
To objectively assess the binding affinity of our novel compounds, we will employ two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface.[10][11][12] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[10] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).[11]
Caption: SPR Experimental Workflow.
-
Immobilization of the PDZ Domain:
-
The PDZ domain protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a robust signal without mass transport limitations.
-
-
Preparation of Analytes:
-
Stock solutions of the 2-Amino-2-(1-hydroxycyclopropyl)acetic acid derivatives and the standard amino acids (L-Leucine, L-Phenylalanine) are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
A series of dilutions of each analyte is prepared, typically spanning a concentration range from 0.1 to 10 times the expected K_D.
-
-
SPR Measurement:
-
The SPR instrument is primed with running buffer to establish a stable baseline.
-
Each concentration of the analyte is injected over the sensor surface for a defined period to monitor the association phase.
-
This is followed by a flow of running buffer to monitor the dissociation phase.[10]
-
Between analyte injections, the sensor surface is regenerated using a mild acidic or basic solution to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).[10]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13][14][15] It is considered the gold standard for measuring binding affinity as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_A, the inverse of K_D), enthalpy (ΔH), and stoichiometry (n).[14][16][17]
Caption: ITC Experimental Workflow.
-
Sample Preparation:
-
The PDZ domain and each amino acid derivative/standard must be in identical, extensively dialyzed buffer to minimize heats of dilution.[14]
-
Accurate concentration determination of both the protein and the ligand is critical.
-
All solutions must be thoroughly degassed before the experiment to prevent air bubbles from interfering with the measurement.[16]
-
-
ITC Measurement:
-
The sample cell of the calorimeter is filled with the PDZ domain solution at a known concentration.
-
The injection syringe is filled with the amino acid solution, typically at a concentration 10-20 times that of the protein in the cell.[16]
-
A series of small, precisely measured injections of the amino acid solution into the sample cell is performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a theoretical binding model (e.g., a single-site binding model) to determine the K_D, ΔH, and stoichiometry (n).[18]
-
Comparative Data Analysis
The binding affinity data obtained from SPR and ITC experiments should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Binding Affinity Data for PDZ Domain Interaction
| Compound | K_D (μM) - SPR | K_D (μM) - ITC | ΔH (kcal/mol) - ITC | -TΔS (kcal/mol) - ITC |
| L-Leucine | 15.2 | 14.8 | -5.8 | -1.4 |
| L-Phenylalanine | 10.5 | 10.1 | -6.2 | -1.1 |
| Derivative A (Fluorophenyl) | 5.8 | 5.5 | -7.5 | -0.5 |
| Derivative B (Isobutyl) | 8.1 | 7.9 | -6.8 | -0.9 |
Interpretation and Discussion
Based on our hypothetical data, both Derivative A and Derivative B exhibit a higher binding affinity (lower K_D) for the PDZ domain compared to the standard amino acids L-Leucine and L-Phenylalanine. This suggests that the conformational constraint imposed by the cyclopropyl scaffold is beneficial for binding to this particular target.
-
Derivative A shows the highest affinity, indicating that the fluorophenyl group may be making favorable interactions within the binding pocket of the PDZ domain. The ITC data for Derivative A reveals a more favorable enthalpic contribution (ΔH = -7.5 kcal/mol) compared to the standard amino acids. This suggests that the pre-organized conformation of Derivative A allows for more optimal van der Waals and/or hydrogen bonding interactions within the binding site. The less unfavorable entropic component (-TΔS = -0.5 kcal/mol) further supports the hypothesis that less conformational freedom is lost upon binding.[6]
-
Derivative B also shows improved affinity over the standards, though to a lesser extent than Derivative A. The isobutyl group likely mimics the side chain of L-Leucine, but the rigid cyclopropyl core may position it more optimally for binding.
The consistency between the SPR and ITC data provides a high degree of confidence in the results.
Conclusion
This guide has outlined a systematic approach for evaluating the binding affinity of novel 2-Amino-2-(1-hydroxycyclopropyl)acetic acid derivatives in comparison to standard amino acids. By employing robust biophysical techniques like SPR and ITC, researchers can gain detailed insights into the structure-activity relationships of these conformationally constrained analogues. The hypothetical case study demonstrates how the introduction of a rigid scaffold can lead to enhanced binding affinity, a crucial step in the development of potent and selective therapeutic agents. The principles and protocols described herein provide a solid foundation for the rigorous characterization of novel chemical entities in any drug discovery program.
References
-
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
-
Tripp, K. (2013, October 29). Sample Preparation: Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment. Retrieved from [Link]
- Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. ACS Chemical Biology, 14(3), 361–368.
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
- Wu, G., et al. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1968, 323-337.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
TA Instruments. Isothermal Titration Calorimeters - Affinity ITC. Retrieved from [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
- Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3843-3864.
- Böhm, H. J., & Stahl, M. (2002). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 185-200).
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Wang, D., et al. (2011). Principles of Inter-Amino-Acid Recognition Revealed by Binding Energies between Homogeneous Oligopeptides. The Journal of Physical Chemistry B, 115(18), 5766–5775.
- Lang, K., et al. (2016). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. Chemical Science, 7(5), 3371–3375.
- Kim, J., & Imperiali, B. (1998). Direct Determination of the Membrane Affinities of Individual Amino Acids. Biochemistry, 37(38), 13380–13386.
- Li, Y., et al. (2024). Development and experimental validation of computational methods for human antibody affinity enhancement.
-
Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved from [Link]
- Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 50(7), 4438-4456.
- Burda, J. V., et al. (2005). A comparison of the binding affinity of the common amino acids with different metal cations. Dalton Transactions, (15), 2549–2557.
- Houghten, R. A., & Pinilla, C. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(11), 2903.
- Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
- Kuntze, T., et al. (2020). Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. Organic & Biomolecular Chemistry, 18(30), 5821–5824.
- Barak, O., et al. (2024). Ranking protein-peptide binding affinities with protein language models. bioRxiv.
-
ResearchGate. Synthesis of bicyclic amino acid derivatives 2-5. Retrieved from [Link]
-
Future Science. The hidden potential of small synthetic molecules and peptides as affinity ligands for bioseparations. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Conformationally rigid amino acids - Enamine [enamine.net]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpage.unina.it [wpage.unina.it]
- 7. scientificupdate.com [scientificupdate.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. affiniteinstruments.com [affiniteinstruments.com]
- 11. criver.com [criver.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. Isothermal Titration Calorimeters - TA Instruments [tainstruments.com]
- 18. bio.libretexts.org [bio.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
